molecular formula C19H16N2O3S B4997514 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B4997514
M. Wt: 352.4 g/mol
InChI Key: AJZMASXPPOAGLK-UHFFFAOYSA-N
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Description

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of thieno[2,3-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl and 7-hydroxy-8-methyl-2H-chromen-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone

  • 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)coumarins

Uniqueness: This compound stands out due to its unique chromen-2-one moiety, which is not commonly found in similar thieno[2,3-b]pyridine derivatives. This structural feature contributes to its distinct chemical and biological properties.

Biological Activity

The compound 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The starting materials often include derivatives of thieno[2,3-b]pyridine and coumarin structures. The synthetic pathway generally follows a methodical approach to ensure the desired substitutions are achieved accurately.

Example Synthetic Route

  • Formation of Thieno[2,3-b]pyridine Derivative : The synthesis begins with the preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine via cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The thieno derivative is then coupled with a coumarin moiety (7-hydroxy-8-methyl-2H-chromen-2-one) using coupling agents under controlled conditions to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties . For instance:

  • In vitro Studies : Several studies have shown that derivatives containing the coumarin structure can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest at specific phases (G1/S or G2/M) .
Concentration (µg/ml)Cell Viability (%)
31.598.56
62.581.94
12565.73
25056.17
50049.23

The biological activity is believed to arise from several mechanisms:

  • Inhibition of Kinases : Many thieno-pyridine derivatives inhibit specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : These compounds can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
  • Metal Complex Formation : Metal complexes formed with these compounds have shown enhanced biological activity compared to their non-complexed forms .

Other Pharmacological Activities

Beyond anticancer effects, this compound may exhibit:

  • Antimicrobial Properties : Some studies suggest that thieno derivatives possess antibacterial and antifungal activities.
  • Neuroprotective Effects : There is emerging evidence that certain modifications in the structure can lead to neuroprotective effects against neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Menasinakai et al. evaluated the anticancer efficacy of various coumarin derivatives, including those structurally related to our compound. Results indicated that specific substitutions at the C-4 position significantly enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thieno derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting a promising avenue for developing new antimicrobial agents.

Properties

IUPAC Name

4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-8-6-9(2)21-19-15(8)16(20)18(25-19)12-7-14(23)24-17-10(3)13(22)5-4-11(12)17/h4-7,22H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMASXPPOAGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=CC(=C4C)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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